

ONO-8590580: A Technical Overview of Binding Affinity and Selectivity

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Compound of Interest

Compound Name: ONO-8590580

Cat. No.: B15620801

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8590580 is a novel, orally bioavailable small molecule that has garnered significant interest in the field of neuroscience and pharmacology. It functions as a negative allosteric modulator (NAM) of the GABAA $\alpha 5$ receptor, a key target implicated in cognitive processes. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of **ONO-8590580**, based on currently available preclinical data. The information is presented to aid researchers and drug development professionals in understanding the pharmacological characteristics of this compound.

Core Pharmacological Attributes

ONO-8590580 exhibits high affinity and functional selectivity for the GABAA receptor $\alpha 5$ subtype. It binds to the benzodiazepine site on the $\alpha 5$ -containing GABAA receptors.^{[1][2]} As a negative allosteric modulator, it does not directly block the receptor's activity but rather reduces the potentiation of the receptor's response to its endogenous ligand, γ -aminobutyric acid (GABA). This modulatory action is believed to underlie its potential to enhance cognitive function.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the binding affinity and functional potency of **ONO-8590580** at the human GABAA α 5 receptor.

Table 1: Binding Affinity of ONO-8590580 for Human GABAA α 5 Receptor

Parameter	Value (nM)	Receptor Subtype
Ki	7.9	GABAA α 5

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of ONO-8590580 at Human GABAA α 5 Receptor

Parameter	Value	Receptor Subtype
EC50	1.1 nM	GABAA α 5
Maximum Inhibition	44.4%	GABAA α 5

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Imax (Maximum Inhibition): The maximum achievable inhibition of the GABA-induced current by the compound.

Selectivity Profile

ONO-8590580 is reported to have "good functional subtype selectivity" for the GABAA α 5 receptor over other GABAA receptor subtypes, such as α 1, α 2, and α 3. However, specific quantitative binding affinity (Ki) or functional potency (EC50) values for these other subtypes are not detailed in the currently available public literature. This selectivity is a critical attribute, as modulation of other GABAA subtypes is associated with undesirable side effects like sedation (α 1) and anxiolysis (α 2/ α 3). The targeted action of **ONO-8590580** on the α 5 subtype, which is highly expressed in the hippocampus, is thought to contribute to its pro-cognitive effects without these liabilities.

Experimental Protocols

The following sections describe the likely methodologies used to determine the binding affinity and functional selectivity of **ONO-8590580**, based on standard practices in the field. It is important to note that the specific, detailed protocols from the original studies are not publicly available.

Radioligand Binding Assay (for K_i determination)

Objective: To determine the binding affinity of **ONO-8590580** to the GABAA $\alpha 5$ receptor.

Principle: This is a competitive binding assay where the ability of the unlabeled test compound (**ONO-8590580**) to displace a known radiolabeled ligand from the receptor is measured.

Probable Methodology:

- Receptor Preparation: Membranes from cells (e.g., HEK293) stably expressing recombinant human GABAA $\alpha 5\beta 3\gamma 2$ receptors are prepared.
- Radioligand: A suitable radioligand that binds to the benzodiazepine site of the GABAA receptor, such as [3H]-Flumazenil, is used.
- Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of **ONO-8590580**.
- Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of **ONO-8590580** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay (for EC_{50} and I_{max} determination)

Objective: To assess the functional activity of **ONO-8590580** as a negative allosteric modulator of the GABAA $\alpha 5$ receptor.

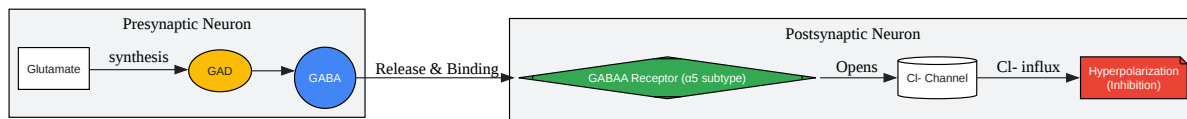
Principle: This electrophysiological technique measures the ion flow through the GABAA receptor channel in response to GABA, and how this flow is modulated by the test compound.

Probable Methodology:

- **Expression System:** *Xenopus laevis* oocytes are injected with cRNA encoding the subunits of the human GABAA $\alpha 5\beta 3\gamma 2$ receptor.
- **Recording:** The oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
- **GABA Application:** A fixed, sub-maximal concentration of GABA (e.g., EC₂₀) is applied to the oocyte to elicit a baseline chloride current.
- **Compound Application:** **ONO-8590580** is then co-applied with GABA at various concentrations.
- **Measurement:** The change in the amplitude of the GABA-evoked current in the presence of **ONO-8590580** is measured.
- **Data Analysis:** The concentration-response curve for the inhibition of the GABA-evoked current by **ONO-8590580** is plotted to determine the EC₅₀ and the maximum percentage of inhibition (I_{max}).

Visualizations

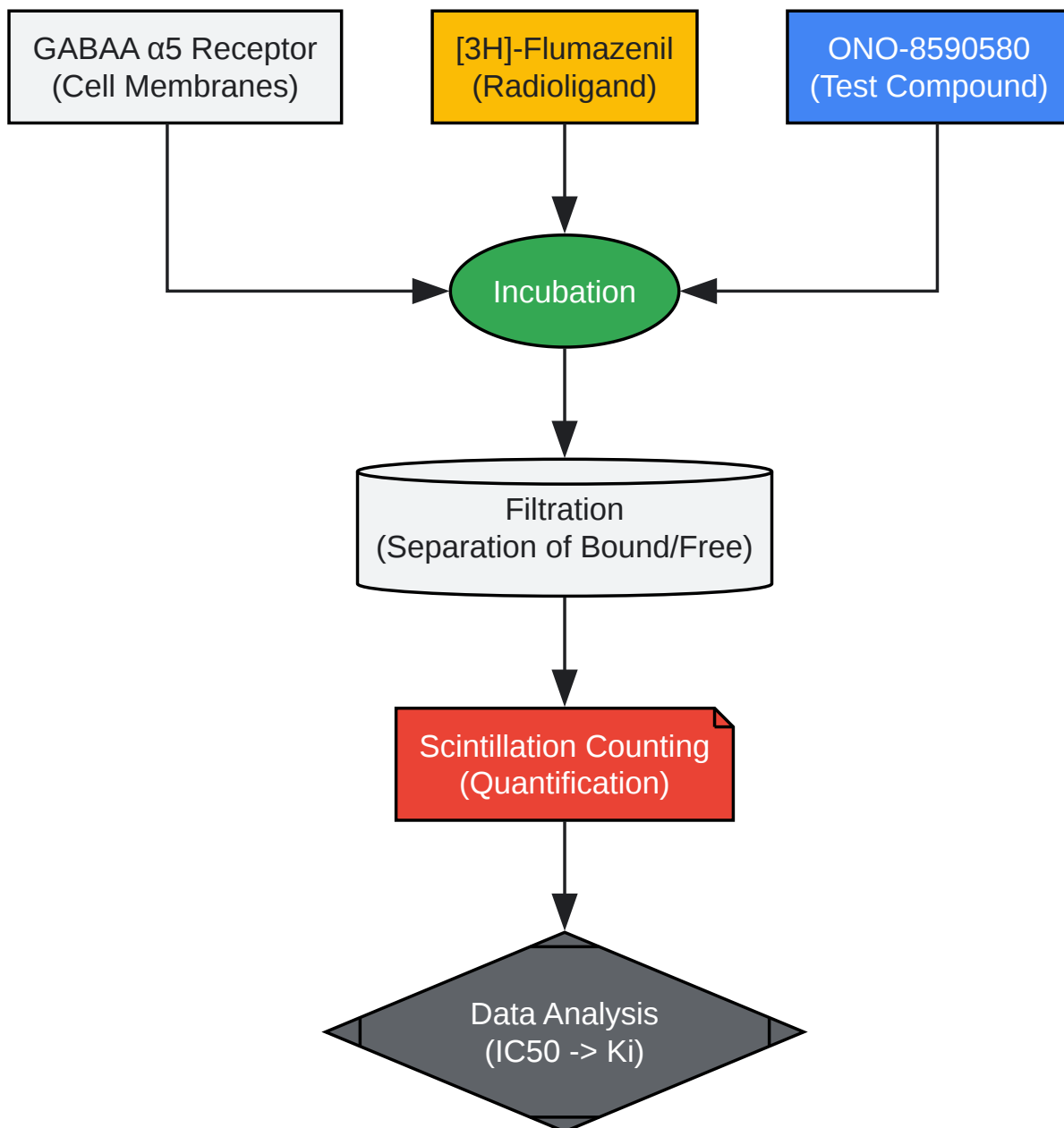
GABAA Receptor Signaling Pathway

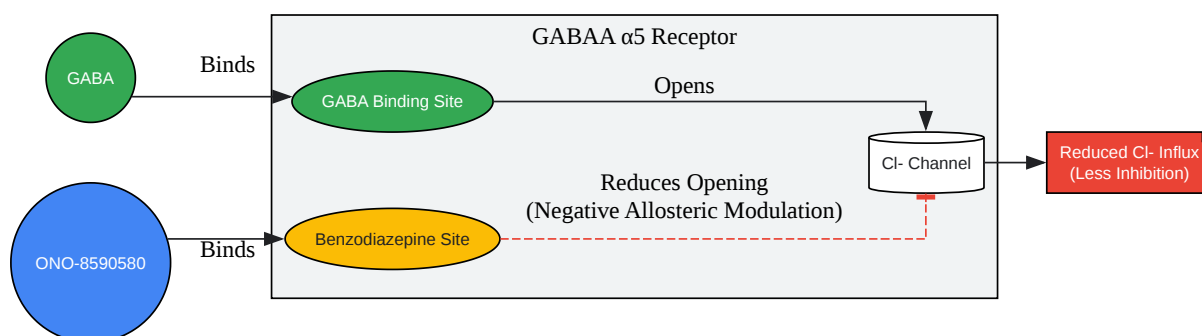


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Caption: Simplified signaling pathway of a GABAA receptor.

Experimental Workflow for Binding Affinity





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